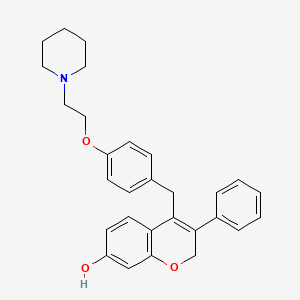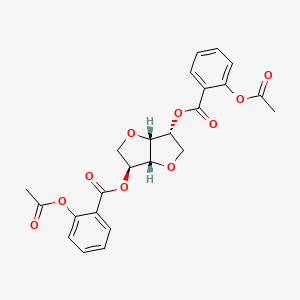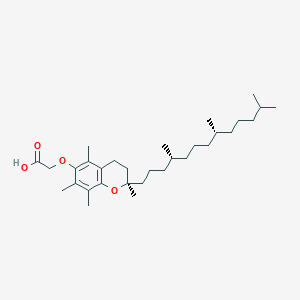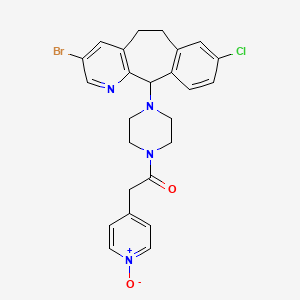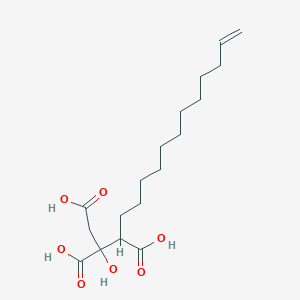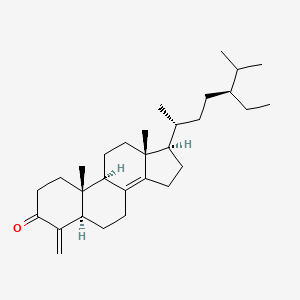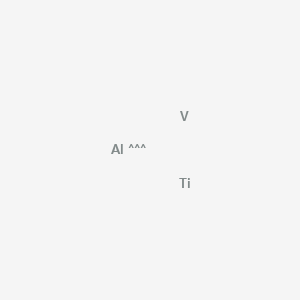
CID 9833954
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The development of titanium alloys for biomedical applications has been an area of extensive research, focusing on optimizing their mechanical properties and biocompatibility. Among these, the Ti-6Al-7Nb alloy, known under the trademark Protasul-100, has been identified as a suitable material for surgical implants due to its favorable properties (Semlitsch et al., 1992).
Synthesis Analysis
The Ti-6Al-7Nb alloy is developed through a careful selection of its composition to optimize its mechanical properties and corrosion resistance. The synthesis process involves hot forging and surface treatment techniques to enhance its application in highly stressed environments, such as joint replacements (Semlitsch, Weber, Streicher, & Schön, 1992).
Molecular Structure Analysis
This alloy exhibits an alpha-beta microstructure, similar to the well-known Ti-6Al-4V alloy, providing it with excellent mechanical properties. The addition of niobium contributes to its stable and dense passive layer, enhancing corrosion resistance (Semlitsch et al., 1985).
Chemical Reactions and Properties
The corrosion resistance of Ti-6Al-7Nb in sodium chloride solution is equivalent to that of pure titanium and Ti-6Al-4V, making it an excellent material for implants that require long-term exposure to bodily fluids without degradation (Semlitsch et al., 1992).
Physical Properties Analysis
Ti-6Al-7Nb alloys have been used in the manufacture of highly stressed anchorage stems for various hip prosthesis designs due to their optimal physical properties, including strength and ductility. These properties are enhanced through surface treatments such as titanium nitride coating and oxygen diffusion hardening (Semlitsch et al., 1991).
Chemical Properties Analysis
The chemical stability of Ti-6Al-7Nb, attributed to its dense and stable passive layer, ensures its biocompatibility and resistance to bodily fluids, making it an ideal material for surgical implants. This stability is crucial for long-term applications where material degradation could lead to implant failure (Semlitsch et al., 1992).
Aplicaciones Científicas De Investigación
Ingeniería Aeroespacial
Protasul-64WF: se utiliza en la industria aeroespacial debido a su alta relación resistencia-peso y su capacidad para soportar temperaturas extremas. Se utiliza comúnmente en la fabricación de componentes de motores a reacción, misiles y naves espaciales. La resistencia a la corrosión de la aleación y su capacidad para funcionar bajo alta tensión la hacen ideal para aplicaciones aeroespaciales críticas .
Prótesis Médicas
La biocompatibilidad de Protasul-64WF la hace adecuada para prótesis médicas, particularmente en implantes ortopédicos como reemplazos de cadera y rodilla. Su resistencia y compatibilidad con los tejidos humanos permiten implantes duraderos y seguros. La aleación se utiliza en el Sistema de Cadera Completo Avenir®, que está diseñado para la artroplastia total de cadera y presenta un recubrimiento de doble capa para promover el crecimiento óseo y la estabilidad .
Mecanismo De Acción
In medical applications, Protasul-64WF is used in the manufacturing of implants, such as hip and shoulder replacements . The alloy’s strength and durability, combined with its bioinertness, make it an ideal material for these applications. The implants made from this alloy are designed to replace damaged parts of the body and restore function .
Direcciones Futuras
Propiedades
InChI |
InChI=1S/Al.Ti.V |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAKJZDZIXHMSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Ti].[V] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlTiV |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.790 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B1241244.png)
![1-[5-(4-Chlorobenzoyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]-2-piperidinoethanone](/img/structure/B1241245.png)
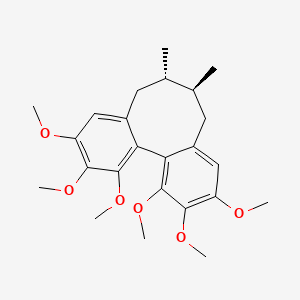
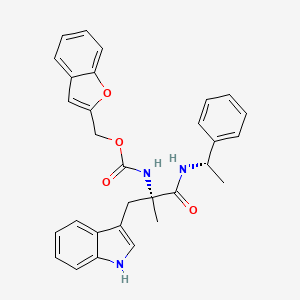
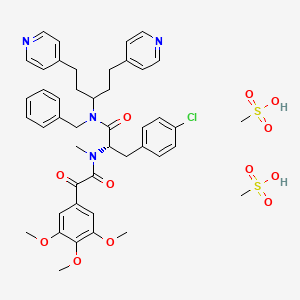
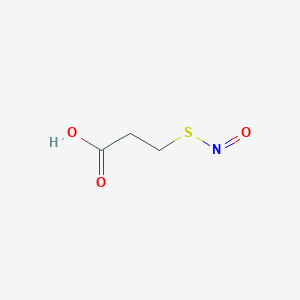
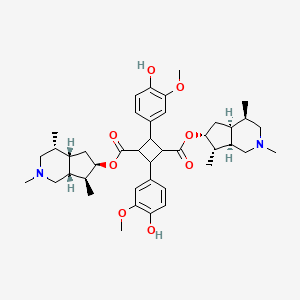
![(2S)-2-[(3S,6S,9Z,12S,15S,18S,21S,24R,27S)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-[(1S)-2-chloro-1-hydroxyethyl]-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-[(1S)-1-hydroxyethyl]-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1241255.png)
